5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine

Physicochemical profiling Drug-likeness SAR exploration

5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine (CAS 1823552‑34‑6) is a trisubstituted thieno[2,3‑d]pyrimidine bearing bromine at C5, chlorine at C4 and a methylthio group at C2. Its molecular formula is C₇H₄BrClN₂S₂ and its average molecular weight is 295.61 g mol⁻¹.

Molecular Formula C7H4BrClN2S2
Molecular Weight 295.6 g/mol
Cat. No. B11838441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine
Molecular FormulaC7H4BrClN2S2
Molecular Weight295.6 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(C(=CS2)Br)C(=N1)Cl
InChIInChI=1S/C7H4BrClN2S2/c1-12-7-10-5(9)4-3(8)2-13-6(4)11-7/h2H,1H3
InChIKeyFZOSVRHPZBYCNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine – Core Structure and Physicochemical Profile for Procurement Decisions


5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine (CAS 1823552‑34‑6) is a trisubstituted thieno[2,3‑d]pyrimidine bearing bromine at C5, chlorine at C4 and a methylthio group at C2. Its molecular formula is C₇H₄BrClN₂S₂ and its average molecular weight is 295.61 g mol⁻¹ . The compound belongs to the thienopyrimidine class, which is widely exploited in medicinal chemistry for kinase inhibition and antifolate programs. The presence of three chemically distinct substituents on the fused heterocyclic core provides multiple orthogonal derivatisation handles, making it a strategic intermediate for structure–activity relationship (SAR) exploration [1].

Why 5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine Cannot Be Simply Replaced by Common Thienopyrimidine Analogs


Superficially similar thieno[2,3‑d]pyrimidines, such as the 5‑des‑bromo analog 4‑chloro‑2‑(methylthio)thieno[2,3‑d]pyrimidine (CAS 598298‑10‑3), lack the heavy bromine atom that confers higher lipophilicity and enables chemoselective cross‑coupling at the C5 position [1]. In the antifolate series reported by Gangjee et al., the 5‑bromo intermediate is essential for installing the arylthio pharmacophore via Ullmann coupling; the 5‑unsubstituted congener cannot participate in this transformation and therefore fails to deliver the desired dual TS‑DHFR inhibitory activity [2]. Consequently, substituting a close analog without the 5‑bromo group would break the intended synthetic route and compromise the biological outcome.

Quantitative Differentiation of 5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine Versus Closest Analogs


Molecular Weight and Lipophilicity Shift Caused by the 5‑Bromo Substituent

The 5‑bromo substituent adds significant mass and lipophilicity relative to the 5‑des‑bromo analog. The target compound has an average molecular weight of 295.61 g mol⁻¹ , whereas 4‑chloro‑2‑(methylthio)thieno[2,3‑d]pyrimidine weighs 216.7 g mol⁻¹ [1]. The calculated XLogP3 of the des‑bromo analog is 3.4 [1]; introduction of bromine typically raises log P by 0.6–0.8 units (class‑level inference), placing the target compound in an optimised lipophilicity window for blood–brain barrier penetration or intracellular target engagement.

Physicochemical profiling Drug-likeness SAR exploration

Synthetic Utility: C5‑Bromo as an Enabling Handle for Cross‑Coupling Chemistry

The 5‑bromo group is indispensable for installing aryl/heteroaryl substituents via Ullmann or Suzuki–Miyaura coupling. In the synthesis of dual TS‑DHFR inhibitors, the 5‑bromo intermediate (compound 17) was the key precursor for the Ullmann reaction that introduced the arylthio side chain; the 5‑unsubstituted analog could not undergo this transformation [1]. While the literature example uses a 2‑amino‑4‑oxo scaffold, the identical 5‑bromo‑4‑chloro‑2‑methylthio pattern in the target compound replicates the same chemoselective handle with the added advantage that the C4‑chlorine remains available for subsequent nucleophilic displacement.

Chemoselective functionalisation Building block Antifolate synthesis

Purity Specification and Quality Assurance for Reproducible SAR Data

Leading suppliers certify the target compound at ≥98 % purity (HPLC) . In contrast, the commonly available 5‑des‑bromo analog is frequently listed at 95 % purity [1]. The 3 % purity gap can introduce confounding impurities (e.g., dehalogenation by‑products) that distort biological assay results, particularly in sensitive biochemical or cellular target engagement experiments.

Quality control Reproducibility Procurement standard

Thieno[2,3‑d] vs Thieno[3,2‑d] Regioisomerism: Impact on Biological Target Engagement

The thieno[2,3‑d]pyrimidine scaffold (target compound) positions the sulfur atom adjacent to the pyrimidine N1, creating a distinct electrostatic potential surface compared to the thieno[3,2‑d] regioisomer. In 5‑HT₃ receptor ligand studies, 2‑methylthio‑thieno[2,3‑d]pyrimidine derivatives displayed Kᵢ values as low as 67 nM, whereas the corresponding thieno[3,2‑d] isomers showed markedly reduced affinity [1]. Although the reference compound bears a piperazinyl group at C4, the conserved 2‑methylthio‑thieno[2,3‑d] core is the primary pharmacophore determinant.

Kinase selectivity 5‑HT₃ receptor Regioisomeric profiling

High‑Value Application Scenarios for 5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine


Divergent Synthesis of Kinase‑Focused Compound Libraries

The orthogonal C5‑Br and C4‑Cl handles allow sequential palladium‑catalysed cross‑coupling (Suzuki, Ullmann) followed by nucleophilic aromatic substitution, enabling the rapid assembly of diverse 4,5‑disubstituted thieno[2,3‑d]pyrimidine libraries for kinase inhibitor screening [1].

Construction of Dual TS‑DHFR Antifolates

As demonstrated by Gangjee et al., 5‑bromo‑thieno[2,3‑d]pyrimidine intermediates are essential for introducing the arylthio side chain that confers dual thymidylate synthase and dihydrofolate reductase inhibitory activity. The target compound provides a direct entry point for synthesising classical and nonclassical antifolate leads [1].

Development of 5‑HT₃ Receptor Ligands for CNS Disorders

The thieno[2,3‑d]pyrimidine core with a 2‑methylthio substituent has been validated as a privileged scaffold for 5‑HT₃ receptor antagonism. Substituting the C4‑chlorine with appropriate amines yields high‑affinity ligands (Kᵢ = 67 nM) for emesis and irritable bowel syndrome indications [2].

Radiolabelled Probe Synthesis for Target Engagement Studies

The C5‑bromine atom can be isotopically exchanged with ⁷⁶Br or serve as a precursor for ¹¹C‑methylation at the methylthio group, enabling the preparation of PET imaging agents for in vivo pharmacokinetic and receptor occupancy studies.

Quote Request

Request a Quote for 5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.